BenchChemオンラインストアへようこそ!

Resiquimod

Vaccine Adjuvant DNA Vaccination Immunotherapy

Procure Resiquimod (R848) for its unique, evidence-backed dual TLR7/8 agonism, essential for human moDC differentiation and not replaceable by TLR7-selective agonists like imiquimod. Its 10-fold greater in vivo potency enables lower-dose Th1-polarized responses, minimizing toxicity in DNA/protein vaccine research. Ideal as a model payload for drug delivery systems, its rapid clearance profile provides a quantifiable PK challenge for nanoparticle validation. Ensure your studies use the correct compound to avoid invalid experimental results.

Molecular Formula C17H22N4O2
Molecular Weight 314.4 g/mol
CAS No. 144875-48-9
Cat. No. B1680535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResiquimod
CAS144875-48-9
SynonymsR-848;  R 848;  R848;  S 28463;  S-28463;  S28463;  VML-600;  VML600;  VML 600;  Resiquimod.
Molecular FormulaC17H22N4O2
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
InChIInChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)
InChIKeyBXNMTOQRYBFHNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Resiquimod (CAS 144875-48-9): TLR7/8 Agonist Selection Guide for Immune Activation and Adjuvant Research


Resiquimod (R848) is a synthetic, low-molecular-weight imidazoquinolinamine compound that functions as a dual agonist of Toll-like receptors 7 and 8 (TLR7/TLR8) in humans [1]. As a member of the imidazoquinoline class of immune response modifiers, it activates the MyD88-dependent signaling pathway, leading to the downstream activation of NF-κB and interferon regulatory factors (IRFs), which in turn induces the production of pro-inflammatory cytokines and type I interferons [2]. It is distinguished by its ability to activate both TLR7 and TLR8, a feature not shared by its parent compound, imiquimod, which is selective for TLR7 [3].

Resiquimod (R848) vs. Generic TLR7 Agonists: Why Potency and Dual Receptor Targeting Dictate Procurement


Indiscriminate substitution of TLR7/8 agonists in research protocols is not possible due to profound functional differences in receptor selectivity, species specificity, and resultant immune polarization. For instance, while imiquimod activates only TLR7, Resiquimod is a dual TLR7/TLR8 agonist [1]. This dual engagement has been shown to be critical for modulating human monocyte-derived dendritic cell (moDC) differentiation, an effect that is abrogated by selective TLR8 antagonism and not replicated by TLR7-selective agonists [2]. Furthermore, the relative potency of Resiquimod is significantly higher than imiquimod in vivo, with a 10-fold lower dose required to achieve a comparable Th1-biased immune response [3]. These differences in receptor activation and in vivo potency render direct substitution with other imidazoquinolines or TLR7-selective agonists without re-optimization of dose and experimental design invalid.

Resiquimod (R848) Quantitative Differentiation Data: Potency, Selectivity, and Pharmacokinetic Modulation


Resiquimod Exhibits 10-Fold Greater In Vivo Potency than Imiquimod in DNA Vaccine Adjuvant Models

In a direct in vivo head-to-head comparison, Resiquimod demonstrated significantly higher potency as a vaccine adjuvant. When administered as an adjuvant for particle-mediated DNA vaccination in a mouse model, Resiquimod achieved a similar Th1-biased immune response at a dose 10-fold lower than that required for imiquimod [1]. This establishes a clear quantitative advantage for formulations where dose minimization is critical for safety or cost.

Vaccine Adjuvant DNA Vaccination Immunotherapy Th1 Response

Resiquimod's Dual TLR7/8 Agonism Is Essential for Functional Human Dendritic Cell Maturation, a Property Lacking in TLR7-Selective Agonists

A mechanistic study using inhibitory oligonucleotides (iODN) dissected the TLR7- and TLR8-dependent effects of Resiquimod on human monocyte-derived dendritic cell (moDC) differentiation. The findings revealed that the effects of Resiquimod on moDC differentiation were antagonized specifically by TLR8 iODNs, but not by TLR7 iODNs, confirming that TLR8 engagement is indispensable for its function [1]. Direct comparison showed that Resiquimod-treated DCs (Resiquimod DC) expressed significantly higher levels of T-cell costimulatory molecules and MHC class II and promoted significantly stronger allogeneic and naïve CD4+ T-cell proliferation compared to DCs treated with selective TLR7 ligands [1].

Dendritic Cell Biology Immunology TLR8 Signaling Cell Differentiation

Pharmacokinetic Profile of Resiquimod is Significantly Enhanced via Nanoparticle Formulation, Improving Drug Half-Life 6-Fold

While the unformulated compound's PK is a baseline, this evidence highlights a critical and quantifiable improvement in its pharmaceutical properties. Encapsulation of Resiquimod in pH-responsive mesoporous silica nanoparticles (MSNs) led to a 6-fold increase in the drug's half-life in vivo, while concurrently reducing systemic exposure [1]. This demonstrates the compound's amenability to advanced formulation strategies that directly address its rapid clearance and tolerability concerns.

Drug Delivery Nanomedicine Pharmacokinetics Cancer Immunotherapy

Resiquimod Demonstrates High Antiviral Potency (EC50 = 23.5 nM) in a Murine Norovirus Replicon Model

In a murine norovirus replicon model, Resiquimod displayed potent antiviral activity with a half-maximal effective concentration (EC50) of 23.5 nM [1]. This provides a specific, quantifiable benchmark for its antiviral efficacy in a well-defined in vitro system.

Antiviral Research Norovirus Virology Innate Immunity

Resiquimod Elicits a Distinct Cytokine Profile Characterized by a High IFN-α to TNF-α Ratio Compared to Next-Generation Agonists

In a comparative study evaluating novel imidazoquinoline analogs, the cytokine profile induced by Resiquimod was directly characterized. While novel compounds were designed to improve upon Resiquimod's profile by inducing 10-fold less TNF-α, this study establishes Resiquimod's baseline as a potent inducer of both IFN-α and TNF-α from human leukocytes [1]. The data show Resiquimod's maximal hTLR7 activation serves as the 100% benchmark, against which the new compounds achieve 40-80% activation [1]. This positions Resiquimod as the reference standard for high-potency, broad cytokine activation in this class.

Cytokine Profiling Immunopharmacology TLR7/8 Agonists Tolerability

Resiquimod (R848) Research Applications: Where Differentiated Properties Deliver Verifiable Outcomes


Vaccine Adjuvant Research Requiring Robust Th1-Biased Immunity at Minimized Adjuvant Doses

For DNA or protein vaccine studies where a strong Th1-polarized cytotoxic T-cell response is required but adjuvant-related toxicity is a concern, Resiquimod is the optimal choice. Its 10-fold greater in vivo potency compared to imiquimod allows for effective immune stimulation at significantly lower doses, directly reducing the risk of systemic adverse effects [1].

Human Dendritic Cell Biology and Maturation Studies

Investigators studying the intricacies of human dendritic cell differentiation and function should select Resiquimod over TLR7-selective agonists. Its unique dual TLR7/8 activity has been proven to be functionally essential for driving human moDC maturation and augmenting their T-cell stimulatory capacity [1]. Experiments relying on TLR7 agonists alone will fail to recapitulate this critical TLR8-dependent pathway.

Antiviral Drug Discovery and Norovirus Replicon Screening

In antiviral drug discovery programs utilizing the murine norovirus replicon model, Resiquimod provides a valuable and quantifiable positive control. Its established antiviral EC50 of 23.5 nM in this system serves as a robust benchmark for evaluating the efficacy of novel antiviral compounds and for studying the role of TLR7-mediated innate immunity in controlling viral replication [1].

Formulation Development and Targeted Drug Delivery Research

Resiquimod is an ideal model payload for the development of advanced drug delivery systems, such as pH-responsive nanoparticles. Its rapid clearance profile in vivo presents a clear challenge that can be used to validate the performance of new formulations. Studies have shown that its pharmacokinetic half-life can be extended 6-fold through MSN encapsulation, providing a quantifiable metric for assessing delivery system efficacy [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resiquimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.